molecular formula C5H10O B6279510 [(1S,2S)-2-methylcyclopropyl]methanol CAS No. 183904-10-1

[(1S,2S)-2-methylcyclopropyl]methanol

Cat. No.: B6279510
CAS No.: 183904-10-1
M. Wt: 86.1
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Description

[(1S,2S)-2-Methylcyclopropyl]methanol is a chiral cyclopropane derivative featuring a hydroxymethyl group attached to a strained three-membered ring. Its stereochemistry (1S,2S) confers distinct reactivity and physical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Cyclopropane rings are known for their angular strain, which influences both stability and reactivity. The compound’s synthesis often involves stereoselective methods, such as transition-metal-catalyzed cyclopropanation or stereospecific reductions, to achieve the desired configuration .

Properties

CAS No.

183904-10-1

Molecular Formula

C5H10O

Molecular Weight

86.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported synthesis of [(1S,2S)-2-methylcyclopropyl]methanol involves the Charette asymmetric cyclopropanation of trans-crotyl alcohol (12 ) using a dioxaborolane-derived chiral ligand. This method, described in, achieves high enantiomeric excess (er) by leveraging a stereoselective transition state facilitated by the chiral ligand (4R,5R)-13 . The reaction proceeds via a Simmons-Smith-type cyclopropanation mechanism, where the ligand directs the approach of the carbene precursor to the alkene, ensuring the desired trans stereochemistry of the cyclopropane ring.

Key Reagents and Conditions

  • Substrate : trans-Crotyl alcohol (12 ).

  • Chiral ligand : (4R,5R)-13 (dioxaborolane derivative).

  • Carbene precursor : Diethylzinc (Et₂Zn) and dichloromethane (CH₂Cl₂).

  • Temperature : Reaction conducted at 0°C to room temperature.

  • Workup : Aqueous extraction followed by silica gel chromatography.

The product, (1S,2S)-9 , is obtained as a light yellow oil in sufficient purity for subsequent reactions without additional purification.

Mechanistic Insights

The stereochemical outcome of the cyclopropanation is governed by the chiral ligand’s coordination to the zinc center, which creates a rigid framework for the alkene substrate. This geometry ensures that the methyl group and hydroxyl group adopt a trans configuration on the cyclopropane ring. Density functional theory (DFT) studies of analogous systems suggest that the ligand’s steric bulk preferentially stabilizes the transition state leading to the (1S,2S) isomer.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic data for (1S,2S)-9 include:

  • ¹H NMR (CDCl₃): δ 1.49 (d, J = 7.5 Hz, 1H, cyclopropane CH), 1.65 (s, 3H, CH₃), 2.30 (d, J = 7.5 Hz, 1H, cyclopropane CH), 3.60 (m, 2H, CH₂OH).

  • ¹³C NMR : δ 20.7 (CH₃), 29.5 (cyclopropane CH₂), 39.7 (CH₂OH), 62.4 (cyclopropane quaternary C).

Enantiomeric Purity Assessment

Chiral HPLC analysis using a cellulose-based column confirmed an er of 94:6, with minor impurities attributed to residual starting material.

Applications in Total Synthesis

[(1S,2S)-2-Methylcyclopropyl]methanol serves as a key intermediate in the synthesis of coibacins A and B, marine-derived antibiotics. Its cyclopropane moiety is incorporated via Julia olefination, demonstrating its versatility in fragment coupling.

Challenges and Limitations

  • Stereochemical drift : Prolonged storage of the alcohol under acidic conditions may lead to epimerization.

  • Sensitivity to oxidation : The primary alcohol requires protection (e.g., as a silyl ether) during multi-step syntheses.

Comparative Data Table: Synthesis of [(1S,2S)-2-Methylcyclopropyl]methanol

StepReagents/ConditionsYield (%)erReference
1trans-Crotyl alcohol, (4R,5R)-*13, Et₂Zn, CH₂Cl₂7594:6

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • Reagent : It serves as a valuable building block for synthesizing more complex organic molecules. The compound's unique cyclopropane structure allows for diverse functionalization, making it suitable for creating various derivatives.
  • Reactions : It undergoes several chemical reactions, including oxidation to form aldehydes or carboxylic acids and reduction to yield alkanes. The hydroxyl group can also be substituted with other functional groups.

Synthetic Pathways

  • Common synthetic routes include cyclopropanation reactions followed by reduction. For instance, the reaction of alkenes with diazo compounds can produce the cyclopropane ring, which is then reduced to obtain [(1S,2S)-2-methylcyclopropyl]methanol.

Biological Applications

Biological Activity

  • Antimicrobial Properties : Research indicates that cyclopropane derivatives can exhibit antimicrobial activity, suggesting that [(1S,2S)-2-methylcyclopropyl]methanol may inhibit the growth of various pathogens.
  • Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, indicating potential therapeutic applications in managing inflammatory conditions.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis.

Medicinal Applications

Therapeutic Potential

  • Investigations into the medicinal properties of [(1S,2S)-2-methylcyclopropyl]methanol focus on its role as a precursor in drug synthesis. Its ability to interact with biological targets through hydrogen bonding can influence drug design and efficacy.
  • Ongoing research aims to evaluate its safety and effectiveness in various therapeutic areas, including anti-inflammatory and antimicrobial treatments .

Industrial Applications

Fine Chemicals Production

  • In industrial settings, [(1S,2S)-2-methylcyclopropyl]methanol is utilized as an intermediate in the manufacture of fine chemicals. Its reactivity and stability make it suitable for various chemical processes.
  • The compound's unique structure allows for the development of specialty chemicals and polymers that may have applications in materials science and engineering .

Mechanism of Action

The mechanism of action of [(1S,2S)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of [(1S,2S)-2-Methylcyclopropyl]methanol and Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Optical Rotation ([α]D) Synthesis Method Reference(s)
[(1S,2S)-2-Methylcyclopropyl]methanol C₅H₁₀O 86.13 Methyl, hydroxymethyl Not reported Stereoselective cyclopropanation
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol C₁₀H₁₂O 148.20 Phenyl, hydroxymethyl +32.4° (c 0.65, CHCl₃) Grignard reaction, boronation
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol C₁₁H₁₄O₂ 178.23 Phenyl, dihydroxymethyl Not reported Multi-step functionalization
[(1R,2S)-2-(2-Tritert-butylsilylethynyl)cyclopropyl]methanol C₁₈H₃₄OSi 294.55 tert-Butylsilylethynyl Not reported Pd-catalyzed coupling
[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol C₇H₁₅NO 129.20 Aminomethyl, dimethyl Not reported Reductive amination
Key Observations :

Steric and Electronic Effects: The phenyl substituent in (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol increases molecular weight and introduces π-π interactions, enhancing solubility in aromatic solvents . In contrast, the methyl group in [(1S,2S)-2-methylcyclopropyl]methanol reduces steric bulk, favoring reactions requiring spatial accessibility . Bulky groups like tert-butylsilylethynyl (in ) hinder nucleophilic attacks but stabilize intermediates in cross-coupling reactions.

Optical Activity: (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol exhibits a high optical rotation ([α]D +32.4°), indicative of its chiral environment and electronic asymmetry . Such data are critical for enantiomeric purity assessment in pharmaceutical applications.

Stereochemical Impact: The 1S,2S configuration in the target compound contrasts with the 1S,2R diastereomer in [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol . Diastereomers often display divergent biological activities and crystallization behaviors.

Stability and Reactivity

  • Ring Strain: Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to larger rings (e.g., cyclopentanol in ). For example, [(1S,2S)-2-methylcyclopropyl]methanol undergoes acid-catalyzed ring opening to form linear alcohols, whereas 1-methylcyclopentanol remains stable under similar conditions .
  • Functional Group Compatibility: The hydroxymethyl group in the target compound participates in esterification and oxidation, whereas the aminomethyl group in enables Schiff base formation.

Biological Activity

[(1S,2S)-2-methylcyclopropyl]methanol is a cyclopropane derivative that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound features a cyclopropane ring and a hydroxyl group, which may influence its interaction with biological systems and molecular targets.

This compound can be synthesized through various methods, including cyclopropanation reactions and subsequent functional group transformations. The presence of the methyl group on the cyclopropane ring enhances its reactivity and biological interactions compared to simpler analogs.

The biological activity of [(1S,2S)-2-methylcyclopropyl]methanol is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group. This property allows it to interact with enzymes and receptors, potentially modulating their activity. The strain in the cyclopropane ring may also contribute to its reactivity in biological contexts, influencing various biochemical pathways.

Biological Activities

Research indicates that [(1S,2S)-2-methylcyclopropyl]methanol exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that cyclopropane derivatives can possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory effects, suggesting that [(1S,2S)-2-methylcyclopropyl]methanol may also exhibit such properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways related to fatty acid synthesis and other biochemical processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
Enzyme InhibitionInhibition of ACC enzyme

Case Studies

  • Antimicrobial Study : A study conducted on various cyclopropane derivatives demonstrated that [(1S,2S)-2-methylcyclopropyl]methanol exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research : In vitro assays using human cell lines showed that this compound reduced the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
  • Enzyme Inhibition : Research focused on the inhibition of acetyl-CoA carboxylase (ACC) revealed that [(1S,2S)-2-methylcyclopropyl]methanol effectively inhibited this enzyme at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Q. What are the established synthetic routes for [(1S,2S)-2-methylcyclopropyl]methanol, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation strategies. A common method utilizes Grignard reagents (e.g., butylmagnesium bromide) to generate cyclopropane intermediates, followed by stereoselective functionalization. For example, asymmetric Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation can control stereochemistry . Reductive amination or boronic acid-mediated ring closure may also be employed, with careful selection of chiral ligands (e.g., (R,R)-N,N,N',N'-tetramethyltartaric diamide) to achieve high enantiomeric excess (ee) . Key parameters include temperature control (−78°C for Grignard reactions) and catalyst loading (5–10 mol%) to minimize racemization.

Q. Which spectroscopic techniques are critical for characterizing [(1S,2S)-2-methylcyclopropyl]methanol?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the cyclopropane ring structure and substituent positions. For instance, the cyclopropane protons typically appear as multiplets between δ 0.5–1.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C6_6H12_{12}O2_2: calc. 116.0837, observed 116.0835) .
  • Polarimetry : Optical rotation measurements ([α]_{D}$$^{20}) confirm enantiopurity, with comparisons to literature values (e.g., +82° for (2S,3S) isomers in ethanol) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a 10 mM stock solution in DMSO at −80°C (stable for 6 months) or −20°C (1 month). Avoid repeated freeze-thaw cycles. For solid forms, desiccate under argon at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in large-scale synthesis?

  • Catalyst Screening : Use chiral bisoxazoline ligands with Cu(OTf)2_2 to enhance stereoselectivity (>95% ee reported in cyclopropanation) .
  • Continuous Flow Reactors : Implement microfluidic systems to improve heat/mass transfer, reducing side reactions (e.g., ring-opening) and achieving >90% yield at scale .
  • In-line Analytics : Employ GC or HPLC with chiral columns (e.g., Chiralcel OD-H) for real-time ee monitoring .

Q. How can contradictions in biological assay data (e.g., inconsistent IC50_{50} values) be resolved?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t1/2_{1/2} < 30 min) skews activity .
  • Epimerization Checks : Monitor stereochemical integrity via 1^1H NMR after prolonged incubation in buffer .

Q. What strategies mitigate cyclopropane ring instability during derivatization?

  • Protecting Groups : Temporarily protect the hydroxymethyl group with TBSCl before introducing electrophilic reagents .
  • Low-Temperature Reactions : Perform acylations or alkylations at −20°C to prevent ring strain-induced cleavage .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and guide synthetic modifications .

Methodological Challenges

Q. How to address low solubility in aqueous buffers for in vitro studies?

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS containing 10% β-cyclodextrin .
  • Prodrug Design : Synthesize phosphate or acetate esters to enhance hydrophilicity, then enzymatically cleave in situ .

Q. What analytical approaches distinguish diastereomers in complex mixtures?

  • Chiral Derivatization : Convert the alcohol to a trifluoroacetate ester for GC analysis (e.g., Chirasil-Dex column) .
  • 2D NMR : Utilize NOESY or HSQC to identify spatial correlations between cyclopropane protons and adjacent substituents .

Biological and Mechanistic Questions

Q. What pathways are hypothesized for [(1S,2S)-2-methylcyclopropyl]methanol’s bioactivity?

Preliminary studies suggest modulation of GABAA_A receptors (Ki ~ 150 nM) or inhibition of histone deacetylases (HDACs) via zinc chelation . However, in vivo target validation is pending due to limited pharmacokinetic data .

Q. How to design SAR studies to explore the hydroxymethyl group’s role?

  • Analog Synthesis : Replace -CH2_2OH with -CH2_2F, -CH2_2NH2_2, or -CH2_2SH to assess hydrogen bonding/steric effects.
  • Crystallography : Co-crystallize analogs with HDAC8 (PDB ID 1T69) to map binding interactions .

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